molecular formula C28H25F2NO5 B12287233 Ezetimibe-d4Diacetate

Ezetimibe-d4Diacetate

Cat. No.: B12287233
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezetimibe-d4Diacetate is a deuterium-labeled derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ezetimibe. The deuterium labeling allows for more precise tracking and analysis in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method includes the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The overall yield of this synthesis is approximately 29.3%, and it involves seven steps.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant Escherichia coli strains coexpressing carbonyl reductase and glucose dehydrogenase. This method has shown high catalytic efficiency and excellent stereoselectivity . The process is environmentally friendly and can achieve high yields and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: Ezetimibe-d4Diacetate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ezetimibe-d4Diacetate has a wide range of applications in scientific research:

Mechanism of Action

Ezetimibe-d4Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol in the small intestine. The primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol. By inhibiting this protein, this compound reduces the delivery of cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

    Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.

    Ezetimibe-glucuronide: The most abundant metabolite of Ezetimibe.

    Simvastatin: Another cholesterol-lowering drug, but with a different mechanism of action.

Uniqueness: Ezetimibe-d4Diacetate is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This labeling provides a significant advantage in pharmacokinetic and metabolic studies, making it a valuable tool in the development of new drugs and therapies .

Properties

IUPAC Name

[4-[3-[3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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